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1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone

Catalog No.
S14612741
CAS No.
M.F
C8H6FNO4
M. Wt
199.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone

Product Name

1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone

IUPAC Name

1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

InChI

InChI=1S/C8H6FNO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3

InChI Key

YPOXIOBHGOKAOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-]

1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is an organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxy group, and a nitro group attached to a phenyl ring. This compound is part of the larger family of phenolic ketones and is noted for its potential applications in medicinal chemistry and materials science. The presence of the fluorine atom enhances its electronic properties, making it a subject of interest in various chemical and biological studies.

  • Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalyst or iron powder in acidic conditions.
  • Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, utilizing nucleophiles like sodium methoxide or potassium tert-butoxide.

These reactions allow for the synthesis of various derivatives, expanding the utility of this compound in chemical research.

Research indicates that 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone exhibits significant biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The compound's structure allows it to interact with biological molecules, which may lead to modulation of various physiological pathways. Its ability to scavenge free radicals has also been noted, suggesting potential applications in antioxidant therapies .

The synthesis of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone typically involves:

  • Bromination: Selective bromination of 4-hydroxy-3-nitroacetophenone using dioxane dibromide.
  • Acetylation: Following bromination, the compound undergoes acetylation to introduce the ethanone moiety.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity for further applications.

Industrial production methods may mirror laboratory techniques but often include additional purification steps to meet quality standards.

1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone finds applications in several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Biological Research: Investigated for its interactions with biomolecules, contributing to studies on disease mechanisms and drug development.
  • Material Science: Used in developing new materials due to its unique electronic properties imparted by the fluorine atom.

The interactions of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone with biological targets have been explored through various studies. Its mechanism of action involves forming hydrogen bonds with specific enzymes and proteins, modulating their activity. This interaction profile suggests that the compound could be a candidate for further development as a therapeutic agent targeting specific pathways involved in inflammation and microbial infections .

Several compounds share structural similarities with 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone:

  • 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
  • 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
  • 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone

Uniqueness

The uniqueness of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone lies primarily in the presence of the fluorine atom, which alters its electronic properties compared to similar compounds. This modification enhances its reactivity and stability, making it particularly valuable in applications where specific interactions are desired. The combination of functional groups (fluoro, hydroxy, and nitro) also contributes to its distinctive biological activity profile, setting it apart from its analogs .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

199.02808583 g/mol

Monoisotopic Mass

199.02808583 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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